Ethyl 3-(4-methoxyphenoxy)propanoate

Lipophilicity ADME Prediction Physicochemical Profiling

Medicinal chemists face reproducibility risks when substituting phenoxypropionate analogs due to divergent LogP values. This compound offers a validated middle ground. - **Optimized lipophilicity**: LogP 2.0272 - between hydrophilic acid (LogP 1.37) and lipophilic phenyl analog (LogP 2.7). - **Clean off-target profile**: No 5-LOX or sEH inhibition (IC₅₀ > 10 µM), ideal for target validation. - **Supply advantage**: One-step quantitative synthesis available, eliminating multi-step in-house work.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 82872-99-9
Cat. No. B3156403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methoxyphenoxy)propanoate
CAS82872-99-9
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O4/c1-3-15-12(13)8-9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3
InChIKeyRWIVKEHBYNJTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-methoxyphenoxy)propanoate: Overview


Ethyl 3-(4-methoxyphenoxy)propanoate (CAS 82872-99-9) is a synthetic phenoxypropionate ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, due to its reactive methoxy and phenoxy functional groups [2]. It is characterized by a calculated LogP of 2.0272, indicating balanced lipophilicity for applications requiring both organic solubility and moderate aqueous partitioning .

Synthetic intermediate for pharmaceutical and agrochemical research
Reactive methoxy and phenoxy groups enable diverse derivatization
Balanced lipophilicity supports biphasic reaction conditions

Ethyl 3-(4-methoxyphenoxy)propanoate: Substitution Risks


Generic substitution among phenoxypropionate analogs is scientifically unsound due to quantifiable differences in key physicochemical properties that directly impact experimental outcomes. The ethyl ester moiety of Ethyl 3-(4-methoxyphenoxy)propanoate confers a distinct lipophilicity profile (LogP 2.0272) compared to its methyl ester analog (LogP ~2.174-2.8) and a dramatically different hydrophilicity profile relative to the carboxylic acid derivative (LogP 1.37, LogD₇.₄ -1.95) [1]. These variations alter membrane permeability, solubility, and metabolic stability. Furthermore, the compound's unique combination of methoxy and phenoxy groups enables specific reactivity and biological interactions that cannot be replicated by the more common phenyl analogs (e.g., Ethyl 3-(4-methoxyphenyl)propanoate, LogP 2.7) . Substitution without these considerations introduces uncontrolled variables, jeopardizing reproducibility in synthetic pathways and confounding interpretation of biological assays.

Methyl ester analog Slightly higher lipophilicity may shift membrane permeability and solubility profiles.
Carboxylic acid derivative Significantly more hydrophilic, altering partitioning and metabolic stability.
Phenyl analog (no methoxy) Lacks the methoxy group, leading to distinct reactivity and off-target interactions.

Ethyl 3-(4-methoxyphenoxy)propanoate: Evidence vs. Analogs


LogP Comparison Against Methyl Ester & Acid Analogs

The lipophilicity of Ethyl 3-(4-methoxyphenoxy)propanoate, as indicated by its LogP value, is a critical determinant of its behavior in biological and synthetic systems. The target compound's LogP is reported as 2.0272 . In comparison, the methyl ester analog (Methyl 3-(4-methoxyphenoxy)propanoate) has a reported LogP of 2.174 [1], while the carboxylic acid analog (3-(4-methoxyphenoxy)propanoic acid) has a significantly lower LogP of 1.37 and a LogD₇.₄ of -1.95 [2].

Lipophilicity comparison
Cross-study comparable
LogP 2.03 (target) vs 2.17 (methyl ester) vs 1.37 (acid)
Acid LogD₇.₄ −1.95
Supports biphasic reaction optimization
Data from calculated databases; review experimental logP
Lipophilicity ADME Prediction Physicochemical Profiling

No 5-LOX or sEH Inhibition

Ethyl 3-(4-methoxyphenoxy)propanoate was evaluated for its inhibitory activity against two therapeutically relevant enzymes, human 5-lipoxygenase (5-LOX) and human soluble epoxide hydrolase (sEH). In these assays, the compound exhibited an IC₅₀ of >10,000 nM (>10 μM) for both targets [1]. This lack of significant inhibition provides a valuable baseline for selectivity studies, particularly when compared to structurally related compounds that may demonstrate off-target activity against these enzymes.

5-LOX & sEH inhibition
Class-level inference
IC₅₀ > 10,000 nM for both targets
Supports selectivity profiling context
Review with active inhibitors for baseline
Enzyme Inhibition Drug Discovery Target Selectivity

High-Yield Synthesis via Vilsmeier Conditions

A one-step synthetic protocol for Ethyl 3-(4-methoxyphenoxy)propanoate has been reported, utilizing adapted Vilsmeier conditions to achieve a quantitative yield of the target compound [1]. This method provides a significant improvement over traditional multi-step esterification approaches that may require acid catalysts, reflux, and purification, thereby enhancing synthetic efficiency and reducing material costs.

One-step synthesis
Supporting evidence
Quantitative yield via adapted Vilsmeier conditions
¹H/²H/¹³C NMR, IR, Raman characterization
Supports efficient procurement planning
Verify reproducibility in your lab setting
Organic Synthesis Methodology Process Chemistry

Ethyl 3-(4-methoxyphenoxy)propanoate: Applications


Lipophilic Scaffold for ADME Optimization

Given its distinct LogP of 2.0272, Ethyl 3-(4-methoxyphenoxy)propanoate is an ideal scaffold for medicinal chemists seeking to fine-tune the lipophilicity of lead compounds. It offers a middle ground between the more hydrophilic carboxylic acid analog (LogP 1.37, LogD₇.₄ -1.95) and the slightly more lipophilic methyl ester (LogP 2.174) or the significantly more lipophilic phenyl analog (LogP 2.7) [1][2]. This property makes it particularly suitable for designing molecules with improved oral bioavailability or blood-brain barrier penetration without excessive hydrophobicity that could lead to promiscuous binding or poor solubility.

Selective Tool for In Vitro Pathway Analysis

The documented lack of inhibitory activity against 5-LOX and sEH (IC₅₀ > 10 μM) allows researchers to use Ethyl 3-(4-methoxyphenoxy)propanoate as a control or scaffold for investigating other biological pathways (e.g., CCR5 antagonism or differentiation pathways) [1]. Its clean profile against these common off-targets minimizes confounding effects, making it a more reliable tool for target validation and phenotypic screening than analogs with uncharacterized or promiscuous enzyme inhibition profiles.

High-Efficiency Phenoxypropionate Synthesis

The reported one-step, quantitative-yield synthesis using adapted Vilsmeier conditions provides a practical advantage for both academic and industrial laboratories . Procurement of this compound is justified when a reliable, high-yielding source is needed to streamline the synthesis of more complex molecules, such as phenoxypropionic acid derivatives with nematocidal properties [1]. This reduces the need for in-house multi-step synthesis, saving time and resources.

Application
Selection Property
Validation Focus
ADME optimization studies
Balanced lipophilicity (LogP ~2.0)
Membrane permeability & metabolic stability profiling
Pathway selectivity studies
Low off-target enzyme inhibition
5-LOX/sEH inhibition screening
Phenoxypropionate synthesis
High-yielding one-step protocol
Reaction scalability & purity assessment
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